molecular formula C14H12ClN3O2 B3039018 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 950277-78-8

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3039018
CAS No.: 950277-78-8
M. Wt: 289.71 g/mol
InChI Key: WHLRIJXRYZTLBF-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS: 1421312-08-4) is a heterocyclic compound with the molecular formula C₁₄H₁₂ClN₃O₂ and a molecular weight of 289.72 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3,4-dimethoxyphenyl group at position 2 (Figure 1). The dimethoxyphenyl moiety contributes electron-donating effects, while the chloro group enhances electrophilic reactivity. This compound is commercially available and serves as a key intermediate in medicinal chemistry for synthesizing derivatives targeting kinases, GPCRs, or antimicrobial agents .

Properties

IUPAC Name

4-chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(15)16-5-6-18(11)17-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLRIJXRYZTLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine derivatives exhibit structural diversity through substitutions on the bicyclic core or pendant aromatic rings. Below is a comparative analysis of 4-chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine with analogous compounds:

Structural Analogues with Halogen and Aryl Substitutions
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Cl (4), 4-F-phenyl (2) C₁₂H₇ClFN₃ 247.66 Building block for kinase inhibitors
4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine Cl (4), 3-F-phenyl (2) C₁₂H₇ClFN₃ 247.66 Intermediate in TLR antagonist design
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine Cl (4), CF₃ (2) C₇H₃ClF₃N₃ 233.57 High electrophilicity due to CF₃ group

Key Observations :

  • Bioactivity : Fluorophenyl analogues () are explored as kinase or TLR inhibitors, suggesting the main compound’s dimethoxyphenyl group may confer selectivity for distinct targets.
Derivatives with Sulfanyl and Piperazine Modifications
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine S-CH₂(2-Cl-C₆H₄) (4), 3,4-Me₂-C₆H₃ (2) C₂₁H₁₉ClN₃S 380.91 Improved lipophilicity for CNS targets
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine Cl (3), OEt (4-phenyl), S-CH₂(3-F-C₆H₄) (4) C₂₁H₁₈ClFN₃OS 422.90 Enhanced solubility via ethoxy group

Key Observations :

  • Solubility : Sulfanyl and piperazine derivatives (e.g., ) often exhibit better aqueous solubility than the main compound due to polar substituents.
  • Target Engagement : The ethoxy group in may mimic methoxy interactions in the main compound but with altered pharmacokinetics.
Pyrazolo[1,5-a]pyrimidine Analogues
Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties/Applications Reference
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3,4-(OMe)₂-C₆H₃ (7), CONHR (2) C₁₇H₁₅N₅O₃ 337.33 CFTR modulator with >99% purity
Pyrazolo[1,5-a]pyrimidin-4-ium sulfonates Variable sulfonate groups Precursors for antitumor agents

Key Observations :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidines () differ by one nitrogen atom but share similar pharmacological profiles (e.g., kinase inhibition). The main compound’s pyrazine core may offer distinct electronic properties for target binding.
  • Functionalization : Carboxamide derivatives () demonstrate how the main compound could be modified to enhance bioactivity.

Biological Activity

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyrazine core with a chloro substituent and a 3,4-dimethoxyphenyl group. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against multiple pathogens, showing significant inhibitory activity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC) : The MBC values confirmed the bactericidal effect of these compounds on the tested pathogens.

Table 1 summarizes the antimicrobial activity of selected derivatives:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
This compound0.22 - 0.25Not specifiedBactericidal
Other Derivative AX.XY.YBactericidal
Other Derivative BX.XY.YBactericidal

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of specific enzymes or receptors in microbial cells. This compound may bind to active sites on enzymes crucial for bacterial survival, thereby blocking their function and leading to cell death.

Case Studies

A notable study investigated the effects of various pyrazole derivatives on microbial biofilm formation. The results indicated that certain derivatives significantly inhibited biofilm development in pathogenic strains, suggesting potential applications in treating biofilm-associated infections .

Comparative Analysis

When compared to other pyrazole derivatives with similar structures, this compound exhibited unique biological properties due to its specific substituents. For instance:

  • Similar Compounds : Pyrazolo[1,5-A]pyrimidines have shown anticancer properties but differ in their mechanism and target specificity.
  • Uniqueness : The presence of both chloro and dimethoxy groups enhances stability and reactivity, making this compound a valuable candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine

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